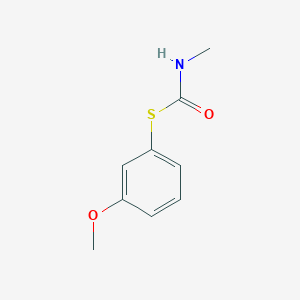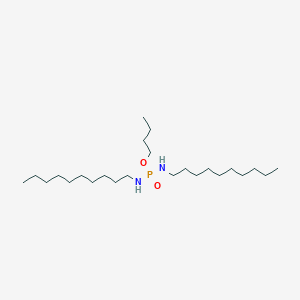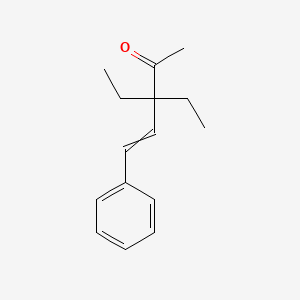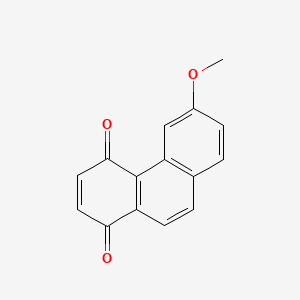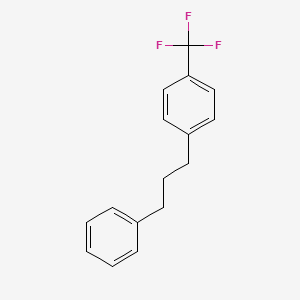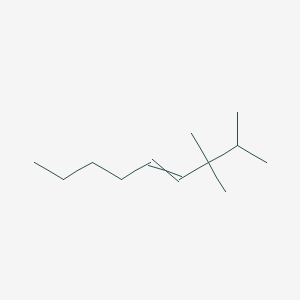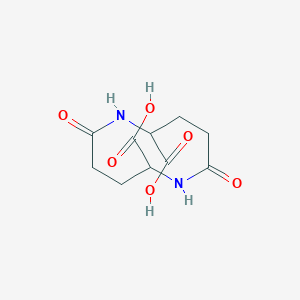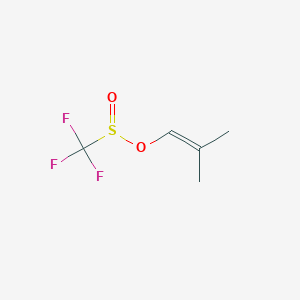
2-Methylprop-1-en-1-yl trifluoromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylprop-1-en-1-yl trifluoromethanesulfinate is a chemical compound with the molecular formula C5H7F3O2S . It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate typically involves the reaction of 2-methylprop-1-en-1-ol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-1-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfinate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, electrophiles like halogens, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while addition reactions with halogens can produce halogenated compounds .
Scientific Research Applications
2-Methylprop-1-en-1-yl trifluoromethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The double bond in the molecule also allows for addition reactions with electrophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the trifluoromethanesulfinate group.
Prop-2-yn-1-yl trifluoromethanesulfonate: Similar in having the trifluoromethanesulfonate group but differs in the carbon backbone
Uniqueness
2-Methylprop-1-en-1-yl trifluoromethanesulfinate is unique due to the presence of both the trifluoromethanesulfinate group and the double bond, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
63367-00-0 |
|---|---|
Molecular Formula |
C5H7F3O2S |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-methylprop-1-enyl trifluoromethanesulfinate |
InChI |
InChI=1S/C5H7F3O2S/c1-4(2)3-10-11(9)5(6,7)8/h3H,1-2H3 |
InChI Key |
FANFGDGNRJLKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COS(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
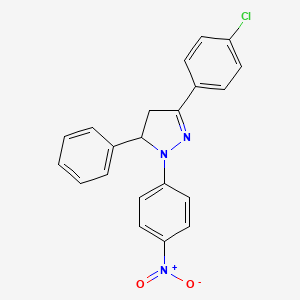
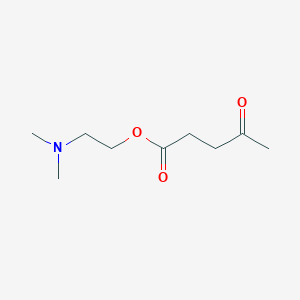
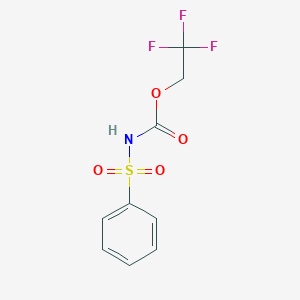
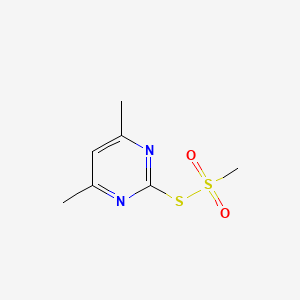
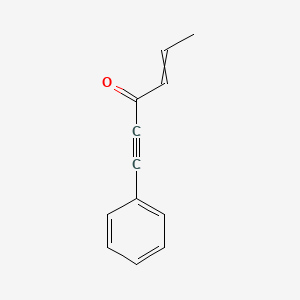
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
